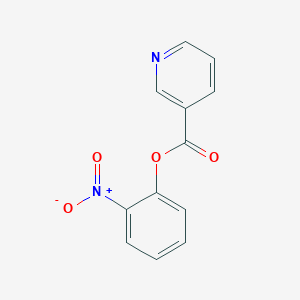

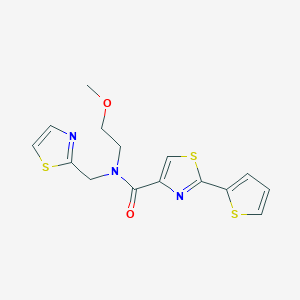

![molecular formula C15H19N5O B5556997 N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5556997.png)

N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide" often involves multiple steps, starting from basic chemical precursors to obtain the desired pyrimidine derivatives. For instance, the synthesis process can include cyclization reactions, the use of Vilsmeier reagents to form specific compounds, and reactions with oxalic acid derivatives to introduce the pyrimidine structure (Wagner, Vieweg, & Leistner, 1993). These steps highlight the complexity and the careful control of reaction conditions required to synthesize these compounds.

Molecular Structure Analysis

Molecular structure analysis of related compounds emphasizes the importance of X-ray crystallography in determining the conformation and geometry of the pyrimidine derivatives. For example, studies on related molecules have shown specific folded conformations and intramolecular hydrogen bonding, which are crucial for understanding the reactivity and interaction of these compounds with biological targets (Subasri et al., 2016).

Chemical Reactions and Properties

The reactivity of "N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide" and related molecules can be influenced by their chemical structure. For example, the presence of the ethylamino group and the pyrimidinyl moiety may facilitate various chemical reactions, including nucleophilic substitutions and the formation of complexes with metals, which can be exploited in the synthesis of new compounds with potential biological activity (Obaleye, Caira, & Tella, 2008).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The chemical synthesis of pyrimidinones, including compounds structurally related to N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide, involves condensation reactions that lead to various derivatives with potential biological activities. For instance, the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones through the condensation of β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine showcases the foundational synthetic routes utilized within this chemical class (Beck & Gajewski, 1976).

Studies on pyrimidine derivatives also involve the synthesis of complex structures with potential antianaphylactic activity, further elucidating the diverse synthetic pathways and the resultant biological activities of these compounds (Wagner, Vieweg, & Leistner, 1993).

Anticancer Properties

- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) exemplifies a structurally related compound that has been investigated for its selective inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation, apoptosis, and tumor suppression. This highlights the therapeutic potential within this class of compounds (Zhou et al., 2008).

Antimicrobial and Antifungal Activities

- Pyrimidinones and oxazinones, including those structurally related to the query compound, have been synthesized and evaluated for their antimicrobial properties. These studies indicate the potential use of such compounds in treating bacterial and fungal infections (Hossan et al., 2012).

Molecular Docking and Design

- The synthesis and molecular docking analysis of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide underline the importance of structural analysis in identifying potential drug candidates, particularly for anticancer applications. This approach facilitates the understanding of molecular interactions and the optimization of therapeutic agents (Sharma et al., 2018).

Propriétés

IUPAC Name |

N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-4-16-15-17-10(2)9-14(20-15)19-13-7-5-12(6-8-13)18-11(3)21/h5-9H,4H2,1-3H3,(H,18,21)(H2,16,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYLSHTXUPTOEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5556916.png)

![4-[(ethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5556930.png)

![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)

![ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate](/img/structure/B5556957.png)

![ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5556977.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5556985.png)

![N-[1-(ethylsulfonyl)azepan-3-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5557004.png)

![5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557012.png)

![3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5557035.png)